

A Comparative Guide to the Structural Elucdation of 3-Methoxy-2,4-dimethylfuran

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Compound of Interest

Compound Name: 3-Methoxy-2,4-dimethylfuran

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural elucidation of the novel compound **3-Methoxy-2,4-dimethylfuran**. Due to the limited availability of experimental data for this specific molecule, this document presents a predictive analysis based on established spectroscopic principles and data from analogous furan derivatives. For comparative purposes, the predicted data for a potential isomer, 2-Methoxy-3,5-dimethylfuran, is also presented. This guide is intended to serve as a reference for researchers undertaking the synthesis and characterization of this or structurally related compounds.

Predicted Spectroscopic Data

The structural confirmation of an organic molecule relies on the synergistic interpretation of various spectroscopic techniques. Below are the predicted key spectroscopic data for **3-Methoxy-2,4-dimethylfuran** and its isomer, 2-Methoxy-3,5-dimethylfuran.

Table 1: Predicted ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Compound	Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
3-Methoxy-2,4-dimethylfuran	H-5	~6.9 - 7.1	Quartet (q)	~1.0
-OCH ₃	~3.7 - 3.9	Singlet (s)	-	
2-CH ₃	~2.1 - 2.3	Singlet (s)	-	
4-CH ₃	~1.9 - 2.1	Doublet (d)	~1.0	
2-Methoxy-3,5-dimethylfuran	H-4	~5.8 - 6.0	Singlet (s)	-
-OCH ₃	~3.8 - 4.0	Singlet (s)	-	
3-CH ₃	~2.0 - 2.2	Singlet (s)	-	
5-CH ₃	~2.2 - 2.4	Singlet (s)	-	

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Compound	Carbon	Predicted Chemical Shift (δ , ppm)
3-Methoxy-2,4-dimethylfuran	C-2	~145 - 150
C-3	~150 - 155	
C-4	~110 - 115	
C-5	~135 - 140	
-OCH ₃	~58 - 62	
2-CH ₃	~10 - 14	
4-CH ₃	~8 - 12	
2-Methoxy-3,5-dimethylfuran	C-2	~160 - 165
C-3	~105 - 110	
C-4	~100 - 105	
C-5	~150 - 155	
-OCH ₃	~59 - 63	
3-CH ₃	~9 - 13	
5-CH ₃	~12 - 16	

Table 3: Predicted Key IR and Mass Spectrometry Data

Technique	3-Methoxy-2,4-dimethylfuran	2-Methoxy-3,5-dimethylfuran
IR (cm ⁻¹)	~2950-2850 (C-H stretch), ~1620 (C=C stretch), ~1250 & ~1050 (C-O stretch)	~2950-2850 (C-H stretch), ~1630 (C=C stretch), ~1260 & ~1080 (C-O stretch)
MS (m/z)	Molecular Ion: 126. Key Fragments: 111 (M-CH ₃), 95 (M-OCH ₃)	Molecular Ion: 126. Key Fragments: 111 (M-CH ₃), 95 (M-OCH ₃)

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of **3-Methoxy-2,4-dimethylfuran**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Spectroscopy:
 - Instrument: 500 MHz NMR Spectrometer.
 - Parameters: Acquire spectra at 298 K. Use a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans will be collected.
- ^{13}C NMR Spectroscopy:
 - Instrument: 125 MHz NMR Spectrometer.
 - Parameters: Acquire spectra with proton decoupling. Use a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans will be collected.

Infrared (IR) Spectroscopy

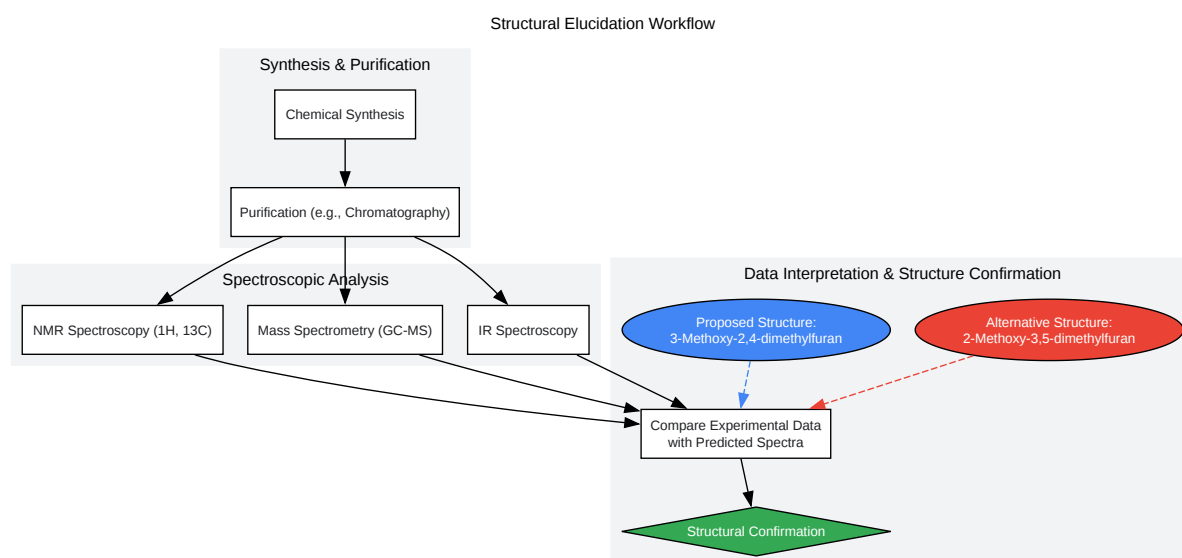
- Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
- Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates.
- Data Acquisition: Record the spectrum from 4000 to 400 cm^{-1} . A total of 32 scans will be co-added at a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- GC Conditions:
 - Column: HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
- MS Conditions:
 - Ionization Energy: 70 eV.
 - Mass Range: Scan from m/z 40 to 400.

Visualizing the Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation and confirmation of **3-Methoxy-2,4-dimethylfuran**, including the comparison with its potential isomer.



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Caption: Workflow for the structural elucidation of **3-Methoxy-2,4-dimethylfuran**.

This guide provides a foundational framework for the characterization of **3-Methoxy-2,4-dimethylfuran**. The predicted data and outlined protocols are designed to assist researchers in the efficient and accurate structural determination of this and related novel compounds.

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